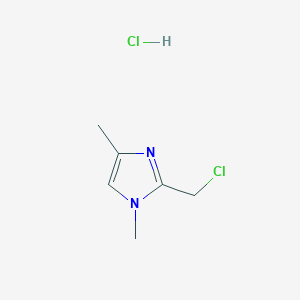2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride
CAS No.: 2248318-41-2
Cat. No.: VC4306833
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2248318-41-2 |
|---|---|
| Molecular Formula | C6H10Cl2N2 |
| Molecular Weight | 181.06 |
| IUPAC Name | 2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride |
| Standard InChI | InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H |
| Standard InChI Key | XQVYITLZZRHEJU-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=N1)CCl)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(Chloromethyl)-1,4-dimethylimidazole hydrochloride (systematic IUPAC name: 1,4-dimethyl-2-(chloromethyl)-1H-imidazole-3-ium chloride) is an organic salt derived from the imidazole backbone. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Substitution patterns significantly influence the compound’s electronic and steric properties:
-
1-Methyl group: Enhances steric hindrance and modulates basicity by donating electron density via inductive effects.
-
4-Methyl group: Further stabilizes the ring structure and impacts intermolecular interactions.
-
2-Chloromethyl group: Introduces a reactive site for nucleophilic substitution or elimination reactions, making the compound a valuable intermediate in organic synthesis .
The hydrochloride salt form improves crystallinity and solubility in polar solvents such as water or ethanol. Molecular formula is C₆H₁₀Cl₂N₂, with a molar mass of 181.07 g/mol. While no direct melting point data exists for this compound, structurally similar hydrochlorides (e.g., 2-(chloromethyl)-4,5-dihydroimidazole hydrochloride) exhibit melting points between 195–197°C , suggesting comparable thermal stability.
Synthesis and Reaction Pathways
The synthesis of 2-(chloromethyl)-1,4-dimethylimidazole hydrochloride typically involves multi-step reactions starting from pre-functionalized imidazole precursors. A generalized approach includes:
Alkylation of Imidazole Derivatives
-
Methylation at the 1- and 4-Positions:
-
Chloromethylation at the 2-Position:
-
Salt Formation:
Key Reaction Parameters
-
Temperature: Reactions often require reflux conditions (100–120°C) to achieve sufficient activation energy.
-
Catalysts: Lewis acids like ZnCl₂ or AlCl₃ enhance electrophilic substitution efficiency .
-
Yield Optimization: Inert atmospheres (e.g., nitrogen) prevent oxidative side reactions, improving yields to 60–75% .
Physicochemical Properties
Spectral Characterization
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR):
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane .
-
Stability: Stable under ambient conditions but hygroscopic. Storage in desiccators at room temperature is recommended to prevent hydrolysis of the chloromethyl group .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
-
Antihypertensive Agents: Analogous chloromethylimidazole derivatives serve as precursors to phentolamine mesylate, a non-selective α-adrenergic antagonist .
-
Antimicrobial Agents: Benzimidazole derivatives exhibit antibacterial activity against Staphylococcus aureus by interfering with cell wall synthesis .
Ligand in Coordination Chemistry
The imidazole nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume